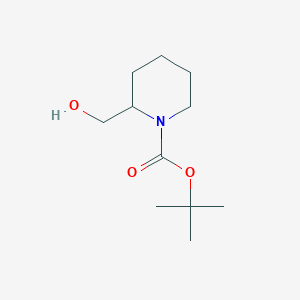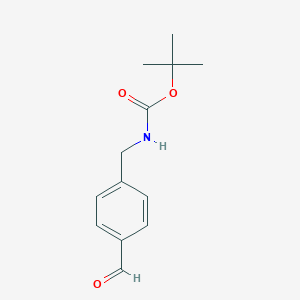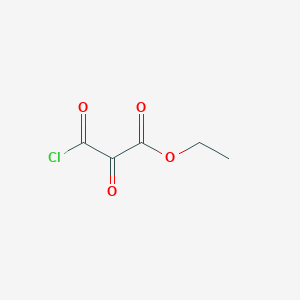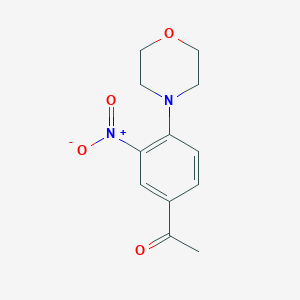![molecular formula C22H17ClF3NO2 B114217 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione CAS No. 144128-99-4](/img/structure/B114217.png)
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione, also known as C-1305, is a synthetic compound that belongs to the acridine family. C-1305 has been extensively studied for its potential as an anticancer agent due to its ability to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Mechanism Of Action
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from binding to DNA. This leads to the accumulation of DNA breaks and ultimately cell death. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of topoisomerase II, 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been found to induce DNA damage, activate the p53 tumor suppressor pathway, and inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has also been found to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels, which are necessary for tumor growth.
Advantages And Limitations For Lab Experiments
One advantage of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione is that it has been extensively studied and optimized for use in laboratory experiments. The compound is commercially available and has been shown to be effective against a wide range of cancer cell lines. However, one limitation of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione is that it is a synthetic compound and may have limited efficacy in vivo due to issues with bioavailability and toxicity.
Future Directions
There are several future directions for the study of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione. One direction is to optimize the compound for use in vivo by improving its bioavailability and reducing its toxicity. Another direction is to study the potential of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione as a combination therapy with other anticancer agents. Finally, further studies are needed to understand the mechanism of action of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione and to identify biomarkers that can be used to predict response to the compound.
Synthesis Methods
The synthesis of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione involves the reaction of 7-chloro-3,4-dihydroacridin-1(2H)-one with 4-(trifluoromethyl)aniline in the presence of a base and a catalyst. The resulting intermediate is then treated with ethyl chloroformate to produce the final product. The synthesis of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been optimized to increase yield and purity, and the compound is now commercially available.
Scientific Research Applications
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has antitumor activity in animal models.
properties
CAS RN |
144128-99-4 |
|---|---|
Product Name |
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione |
Molecular Formula |
C22H17ClF3NO2 |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione |
InChI |
InChI=1S/C22H17ClF3NO2/c1-2-27-17-8-7-15(23)11-16(17)21(29)20-18(27)9-13(10-19(20)28)12-3-5-14(6-4-12)22(24,25)26/h3-8,11,13H,2,9-10H2,1H3 |
InChI Key |
RTRJVHVJPBNBLY-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=O)CC(C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=C1C=CC(=C4)Cl |
Canonical SMILES |
CCN1C2=C(C(=O)CC(C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=C1C=CC(=C4)Cl |
synonyms |
7-Chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1,9(2H,10H )-acridinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)
![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)
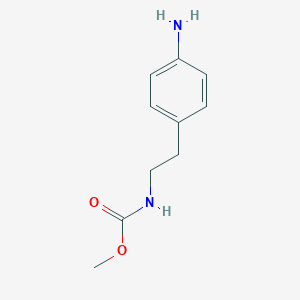
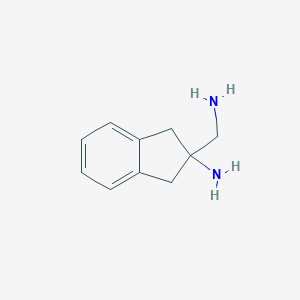
![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)
